methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
“Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate” is a chemical compound. It is a derivative of triazole . Triazoles are a group of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are known for their diverse biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate and its derivatives, including methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, have been synthesized and characterized. These compounds have been studied using techniques like HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy (Dzygiel et al., 2004).
Catalytic Applications
- Methyl 1H-1,2,3-triazole-4-carboxylate has been utilized as a ligand for gold(I) cations, demonstrating excellent catalytic efficiency in processes like allene synthesis and alkyne hydration (Hu et al., 2019).
Pharmaceutical Intermediates
- The synthesis of various 1,2,3-triazole derivatives, including methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, has implications in pharmaceutical research. These derivatives serve as intermediates in the synthesis of drugs and possess diverse pharmacological activities (Cottrell et al., 1991).
Luminescence in Metal Complexes
- Complexes involving 1,2,3-triazole derivatives, including methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, have been synthesized and characterized for their luminescent properties, with potential applications in material science and coordination chemistry (Zhao et al., 2014).
Molecular Structure Analysis
- The molecular and crystal structures of triazole derivatives, including methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, have been investigated. Such studies are crucial for understanding the chemical and physical properties of these compounds, which can inform their practical applications (Boechat et al., 2010).
Antimicrobial Agents
Nanoparticle-mediated Synthesis
- ZnO nanoparticles have been used to catalyze the regioselective N-alkylation of methyl 1H-1,2,3-triazole-4-carboxylate. This process leads to the production of methyl N1-alkylated 1,2,3-triazole-4-carboxylates, showcasing the compound's role in nanoparticle-mediated organic synthesis (Prabakaran et al., 2012).
Applications in Coordination Polymers
- Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate and its isomers have been used in the construction of Cd(II) coordination polymers. The positional isomeric effect of these ligands significantly influences the structure and properties of the resulting polymers, important in materials science and coordination chemistry (Cisterna et al., 2018).
Antibacterial and Antiviral Activities
- Various triazole derivatives, including methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate, have been synthesized and tested for antibacterial and antiviral activities. These compounds show promise in the development of new antimicrobial and antiviral agents, especially in the context of increasing antibiotic resistance and emerging viral diseases (Holla et al., 2005).
Future Directions
properties
IUPAC Name |
methyl 5-methyl-2H-triazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(5(9)10-2)7-8-6-3/h1-2H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAFUZFURUTFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437876 | |
Record name | methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |
CAS RN |
60419-70-7 | |
Record name | methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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